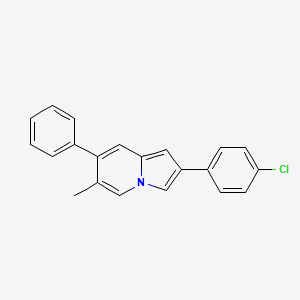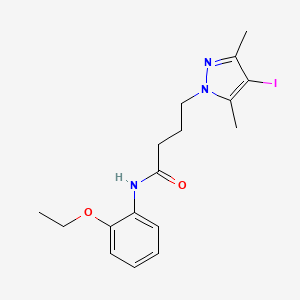![molecular formula C12H11N5O2 B4330867 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether](/img/structure/B4330867.png)
4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
Overview
Description
4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether: is a heterocyclic compound that features a fused triazole and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: This compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. They are being studied for their potential to inhibit specific biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its potential as an A2B receptor antagonist with anticancer activity.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have shown antiviral and antimicrobial activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether stands out due to its specific substitution pattern, which can impart unique biological and chemical properties.
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-18-8-3-4-11(19-2)9(5-8)10-6-14-17-7-13-16-12(17)15-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYSLZQTPRSMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=NN=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(FURAN-2-YL)METHYL]-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4330810.png)
![1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B4330824.png)
![1-{3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330841.png)
![1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330844.png)
![1-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHAN-1-ONE](/img/structure/B4330852.png)
![1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHAN-1-ONE](/img/structure/B4330855.png)
![2-amino-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4330860.png)
![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4330875.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)

![2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330897.png)
